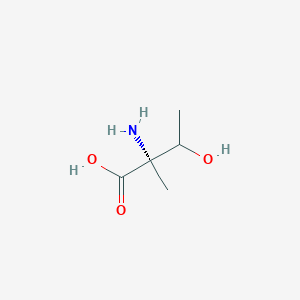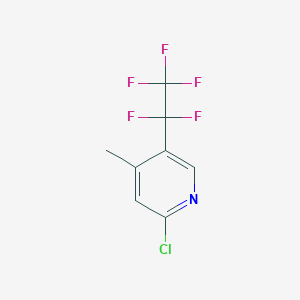
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is particularly important for the proper functioning of the central nervous system, liver, and immune system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and microbial fermentation.
-
Chemical Synthesis: : This method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid. The reaction conditions typically involve acidic or basic hydrolysis.
-
Microbial Fermentation: : This is the most common industrial method for producing L-threonine. Specific strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium under controlled conditions of pH, temperature, and aeration.
Industrial Production Methods
Industrial production of L-threonine primarily relies on microbial fermentation due to its cost-effectiveness and scalability. The process involves:
Fermentation: Using genetically modified bacteria to produce L-threonine in large bioreactors.
Recovery: The amino acid is extracted from the fermentation broth through processes such as filtration, centrifugation, and crystallization.
Purification: Further purification steps, including ion exchange chromatography and recrystallization, ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form 2-amino-3-ketobutyric acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of L-threonine is less common but can be achieved using reducing agents like sodium borohydride.
Substitution: L-threonine can participate in substitution reactions, particularly in peptide bond formation during protein synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Enzymatic catalysts, such as aminoacyl-tRNA synthetases, during protein synthesis
Major Products Formed
Oxidation: 2-amino-3-ketobutyric acid
Reduction: Reduced forms of L-threonine derivatives
Substitution: Peptides and proteins
Aplicaciones Científicas De Investigación
L-threonine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Essential for studying protein structure and function, as well as metabolic pathways.
Medicine: Investigated for its role in treating liver diseases, neurological disorders, and immune deficiencies.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Mecanismo De Acción
L-threonine exerts its effects primarily through its incorporation into proteins and its role in metabolic pathways. It is involved in the synthesis of glycine and serine, which are important for collagen production and central nervous system function. L-threonine also plays a role in the immune response by supporting the production of antibodies and other immune molecules.
Comparación Con Compuestos Similares
L-threonine is similar to other amino acids such as L-serine and L-glycine but has unique properties due to its hydroxyl group and methyl side chain.
L-serine: Similar in structure but lacks the methyl group, making it less hydrophobic.
L-glycine: The simplest amino acid with a single hydrogen atom as its side chain, making it more flexible in protein structures.
L-threonine’s unique structure allows it to participate in specific biochemical reactions and interactions that other amino acids cannot, highlighting its importance in various biological processes.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m0/s1 |
Clave InChI |
NWZTXAMTDLRLFP-PVPKANODSA-N |
SMILES isomérico |
CC([C@@](C)(C(=O)O)N)O |
SMILES canónico |
CC(C(C)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)



![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)

![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)



